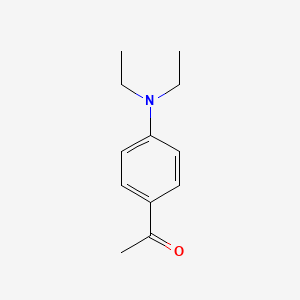

4'-Diethylaminoacetophenone

CAS No.: 5520-66-1

Cat. No.: VC2313938

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5520-66-1 |

|---|---|

| Molecular Formula | C12H17NO |

| Molecular Weight | 191.27 g/mol |

| IUPAC Name | 1-[4-(diethylamino)phenyl]ethanone |

| Standard InChI | InChI=1S/C12H17NO/c1-4-13(5-2)12-8-6-11(7-9-12)10(3)14/h6-9H,4-5H2,1-3H3 |

| Standard InChI Key | HMIBQFXWSUBFTG-UHFFFAOYSA-N |

| SMILES | CCN(CC)C1=CC=C(C=C1)C(=O)C |

| Canonical SMILES | CCN(CC)C1=CC=C(C=C1)C(=O)C |

Introduction

Chemical Identity and Structure

4'-Diethylaminoacetophenone belongs to the class of aminoacetophenones, featuring a diethylamino group at the para position of an acetophenone skeleton. This electron-donating group significantly influences the compound's chemical behavior and reactivity patterns.

Molecular Properties

The compound has a molecular formula of C₁₂H₁₇NO with a molecular weight of 191.27 g/mol . Structurally, it consists of an acetophenone core with a diethylamino substituent at the 4-position (para). The presence of both a ketone functionality and a tertiary amine group in the same molecule provides it with unique chemical versatility.

Structural Comparison with Related Compounds

4'-Diethylaminoacetophenone differs from its dimethylamino analog (4'-Dimethylaminoacetophenone) primarily in the alkyl groups attached to the nitrogen atom. While 4'-Diethylaminoacetophenone contains two ethyl groups (–CH₂CH₃), the dimethyl analog features two methyl groups (–CH₃) attached to the nitrogen. This structural difference results in varying physical properties and reactivity between the two compounds .

| Property | 4'-Diethylaminoacetophenone | 4'-Dimethylaminoacetophenone |

|---|---|---|

| Molecular Formula | C₁₂H₁₇NO | C₁₀H₁₃NO |

| Molecular Weight | 191.27 g/mol | 163.22 g/mol |

| Nitrogen Substituents | Two ethyl groups | Two methyl groups |

Physical and Chemical Properties

4'-Diethylaminoacetophenone possesses distinctive physical characteristics that influence its handling, storage, and applications in various chemical processes.

Physical State and Appearance

The compound appears as a yellow solid at room temperature . This coloration is typical of aromatic compounds with extended conjugation involving nitrogen atoms, particularly those with electron-donating groups that can participate in resonance with the carbonyl functionality.

Thermal Properties

4'-Diethylaminoacetophenone has a melting point range of 47-49°C (116.6-120.2°F) . This relatively low melting point facilitates its use in various laboratory applications where melting might be required for processing or incorporation into other materials.

Stability and Reactivity

Applications and Uses

The unique structural features of 4'-Diethylaminoacetophenone make it valuable in several scientific and industrial applications.

Synthetic Chemistry Applications

As an aminoacetophenone derivative, this compound serves as an important building block in organic synthesis. The carbonyl group provides a reactive site for various transformations, while the diethylamino group can participate in electronic effects that influence reactivity patterns.

Comparative Analysis with Structural Analogs

Understanding 4'-Diethylaminoacetophenone in relation to its structural analogs provides valuable insights into its chemical behavior and potential applications.

Comparison with 4'-Dimethylaminoacetophenone

The dimethyl analog (4'-Dimethylaminoacetophenone) has been more extensively studied and characterized. It has a higher melting point (105°C) compared to the diethyl derivative (47-49°C) . This difference can be attributed to the increased molecular weight and more efficient packing of the dimethyl derivative in the solid state.

Structural Derivatives and Their Properties

Alpha-brominated derivatives of aminoacetophenones, such as alpha-bromo-4-(diethylamino)acetophenone, introduce additional functionality that can be exploited in synthetic applications. These derivatives serve as important intermediates in organic synthesis due to the presence of a reactive bromine atom that facilitates nucleophilic substitution reactions.

Synthetic Pathways and Chemical Reactivity

The synthesis and chemical behavior of 4'-Diethylaminoacetophenone are important aspects of its chemical profile.

Characteristic Reactions

The carbonyl group in 4'-Diethylaminoacetophenone can participate in various reactions, including:

-

Nucleophilic additions

-

Reductions to alcohols

-

Condensations with amines or hydrazines

-

Wittig and related reactions

-

Alpha-halogenation to form reactive intermediates

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume